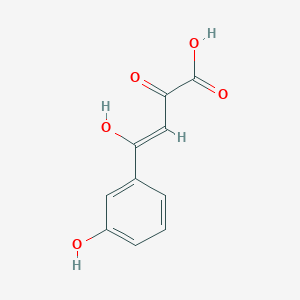

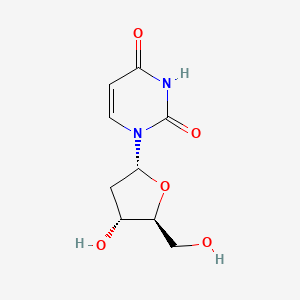

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

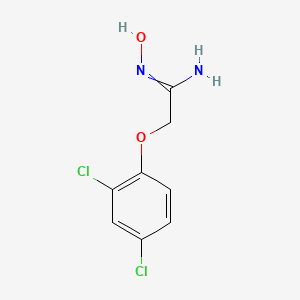

1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as thymidine, is a nucleoside composed of a pyrimidine base (thymine) attached to a deoxyribose sugar. It is a fundamental building block of deoxyribonucleic acid (DNA), playing a crucial role in the storage and transmission of genetic information in living organisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thymidine can be synthesized through various methods. One common approach involves the glycosylation of thymine with a protected form of deoxyribose, followed by deprotection. The reaction typically requires an acid catalyst, such as trifluoroacetic acid, and proceeds under mild conditions to yield thymidine.

Industrial Production Methods

Industrial production of thymidine often involves the fermentation of genetically modified microorganisms, such as Escherichia coli, which are engineered to overproduce thymidine. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to obtain high-purity thymidine.

Análisis De Reacciones Químicas

Types of Reactions

Thymidine undergoes various chemical reactions, including:

Oxidation: Thymidine can be oxidized to form thymidine glycol, a common DNA lesion.

Reduction: Thymidine can be reduced to dihydrothymidine under specific conditions.

Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products

Oxidation: Thymidine glycol.

Reduction: Dihydrothymidine.

Substitution: Substituted thymidine derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Thymidine has numerous applications in scientific research, including:

Chemistry: Thymidine is used as a precursor in the synthesis of various nucleoside analogs and modified nucleotides.

Biology: Thymidine is incorporated into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.

Medicine: Thymidine analogs are used as antiviral and anticancer agents. For example, azidothymidine (zidovudine) is an antiviral drug used to treat HIV.

Industry: Thymidine is used in the production of diagnostic reagents and molecular biology kits.

Mecanismo De Acción

Thymidine exerts its effects by being incorporated into DNA during replication. The deoxyribose sugar of thymidine forms phosphodiester bonds with adjacent nucleotides, creating the backbone of the DNA strand. The thymine base pairs with adenine through hydrogen bonding, ensuring the accurate transmission of genetic information.

Comparación Con Compuestos Similares

Similar Compounds

Deoxyuridine: Similar to thymidine but contains uracil instead of thymine.

Deoxycytidine: Contains cytosine instead of thymine.

Deoxyadenosine: Contains adenine instead of thymine.

Uniqueness

Thymidine is unique among these compounds due to the presence of the methyl group on the thymine base, which enhances the stability of DNA and protects it from enzymatic degradation. This methyl group also plays a role in the regulation of gene expression and DNA repair processes.

Propiedades

IUPAC Name |

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940443 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189282-17-5 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate](/img/structure/B7765869.png)